molecular formula C10H5F3N2 B14271105 Propanedinitrile, [4-(trifluoromethyl)phenyl]- CAS No. 155395-64-5

Propanedinitrile, [4-(trifluoromethyl)phenyl]-

Cat. No.: B14271105
CAS No.: 155395-64-5
M. Wt: 210.15 g/mol
InChI Key: JCRHSXFVPQBYJT-UHFFFAOYSA-N
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Description

Propanedinitrile, also known by its systematic name 4-(trifluoromethyl)benzonitrile , has the chemical formula C10H5F3N2 . It is a colorless to pale yellow crystalline compound. Here’s a brief introduction:

    Chemical Name: Propanedinitrile, [4-(trifluoromethyl)phenyl]-

    CAS Number: 155395-64-5

    Molecular Weight: 210.16 g/mol

Preparation Methods

Synthetic Routes:: Propanedinitrile can be synthesized through various routes. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride, followed by dehydration. The reaction proceeds as follows:

4-(trifluoromethyl)benzaldehyde+hydroxylamine hydrochloridePropanedinitrile\text{4-(trifluoromethyl)benzaldehyde} + \text{hydroxylamine hydrochloride} \rightarrow \text{Propanedinitrile} 4-(trifluoromethyl)benzaldehyde+hydroxylamine hydrochloride→Propanedinitrile

Industrial Production:: Industrial production methods typically involve large-scale reactions using optimized conditions. specific industrial processes for propanedinitrile are not widely documented.

Chemical Reactions Analysis

Propanedinitrile undergoes several types of reactions:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the nitrile group yields primary amines.

    Substitution: Propanedinitrile can undergo nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Use strong oxidizing agents like potassium permanganate (KMnO).

    Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH).

    Substitution: Nucleophiles like ammonia or alkylamines can replace the nitrile group.

Major Products::
  • Oxidation: 4-(trifluoromethyl)benzoic acid
  • Reduction: 4-(trifluoromethyl)benzylamine

Scientific Research Applications

Propanedinitrile finds applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity.

    Medicine: Studied for drug development.

    Industry: Employed in the production of specialty chemicals.

Mechanism of Action

The exact mechanism of propanedinitrile’s effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Propanedinitrile’s uniqueness lies in its trifluoromethyl-substituted phenyl group. Similar compounds include benzonitriles and other nitrile derivatives.

Remember that this compound’s applications and properties continue to evolve as scientific knowledge advances

Properties

CAS No.

155395-64-5

Molecular Formula

C10H5F3N2

Molecular Weight

210.15 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]propanedinitrile

InChI

InChI=1S/C10H5F3N2/c11-10(12,13)9-3-1-7(2-4-9)8(5-14)6-15/h1-4,8H

InChI Key

JCRHSXFVPQBYJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C#N)C#N)C(F)(F)F

Origin of Product

United States

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